molecular formula C24H23N3O2S B14964907 3-amino-N-(2-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B14964907
M. Wt: 417.5 g/mol
InChI Key: BPGCABROFVIMKC-UHFFFAOYSA-N
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Description

3-AMINO-N-(2-ETHYLPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, an ethylphenyl group, a furan ring, and a thienoquinoline core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(2-ETHYLPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the thienoquinoline core, followed by the introduction of the furan ring and the ethylphenyl group. The amino group is usually introduced in the final steps to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(2-ETHYLPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

3-AMINO-N-(2-ETHYLPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Industry: Its properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(2-ETHYLPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-AMINO-N-(2-METHYLPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE
  • 3-AMINO-N-(2-ISOPROPYLPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE

Uniqueness

What sets 3-AMINO-N-(2-ETHYLPHENYL)-4-(FURAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE apart from similar compounds is its specific combination of functional groups and the resulting biological activity. The presence of the ethylphenyl group, in particular, may enhance its binding affinity to certain targets, making it more effective in specific applications.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

3-amino-N-(2-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C24H23N3O2S/c1-2-14-8-3-5-10-16(14)26-23(28)22-21(25)20-19(18-12-7-13-29-18)15-9-4-6-11-17(15)27-24(20)30-22/h3,5,7-8,10,12-13H,2,4,6,9,11,25H2,1H3,(H,26,28)

InChI Key

BPGCABROFVIMKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CO5)N

Origin of Product

United States

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